Tetramethylammonium 11-aminoundecanoate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
947601-83-4 |
|---|---|
Molecular Formula |
C15H34N2O2 |
Molecular Weight |
274.44 g/mol |
IUPAC Name |
11-aminoundecanoate;tetramethylazanium |
InChI |
InChI=1S/C11H23NO2.C4H12N/c12-10-8-6-4-2-1-3-5-7-9-11(13)14;1-5(2,3)4/h1-10,12H2,(H,13,14);1-4H3/q;+1/p-1 |
InChI Key |
VREIIGDEUQSHDP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C.C(CCCCCN)CCCCC(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Tetramethylammonium 11 Aminoundecanoate
Titrimetric Synthesis from 11-Aminoundecanoic Acid and Tetramethylammonium (B1211777) Hydroxide (B78521)
The primary and most direct route for the laboratory-scale synthesis of tetramethylammonium 11-aminoundecanoate involves the acid-base titration of 11-aminoundecanoic acid with tetramethylammonium hydroxide.
The formation of this compound is fundamentally an acid-base neutralization reaction. In this process, the carboxylic acid group (-COOH) of 11-aminoundecanoic acid donates a proton (H⁺) to the hydroxide ion (OH⁻) from tetramethylammonium hydroxide. This proton transfer results in the formation of the 11-aminoundecanoate anion and a water molecule. The tetramethylammonium cation ([N(CH₃)₄]⁺) and the 11-aminoundecanoate anion then form an ionic bond, yielding the desired salt.
The reaction can be represented as follows:
H₂N(CH₂)₁₀COOH + [N(CH₃)₄]⁺OH⁻ → [N(CH₃)₄]⁺[H₂N(CH₂)₁₀COO]⁻ + H₂O
Methanol (B129727) is a commonly employed solvent for this reaction. Its role is crucial as it facilitates the dissolution of the reactants, allowing for the effective interaction between the acid and the base. As a polar protic solvent, methanol can solvate both the tetramethylammonium cations and the hydroxide and 11-aminoundecanoate anions, thereby stabilizing the charged species in the solution and promoting the forward reaction. The direct reaction of a carboxylic acid with a basic amine can sometimes be challenging as the amine can deprotonate the carboxylic acid, forming a less reactive carboxylate. libretexts.orgkhanacademy.org However, in this specific titration with a strong base like tetramethylammonium hydroxide, the primary reaction is the straightforward neutralization to form the salt.
Accurate determination of the equivalence point is critical in titrimetric synthesis to ensure a 1:1 molar ratio of the acid and base, leading to a pure product. While visual indicators can be used, advanced instrumental techniques like conductometry offer higher precision, especially in non-aqueous or colored solutions.
Conductometric titration relies on monitoring the change in electrical conductivity of the solution as the titrant is added. The principle behind this technique is the replacement of ions with different ionic conductivities. In the titration of 11-aminoundecanoic acid (a weak acid) with tetramethylammonium hydroxide (a strong base) in a methanolic medium, the initial conductivity of the solution is low due to the slight dissociation of the weak acid.
As tetramethylammonium hydroxide is added, the highly mobile hydroxide ions react with the protons from the carboxylic acid to form water. Concurrently, the 11-aminoundecanoate anions and tetramethylammonium cations are formed. The conductivity of the solution increases as the concentration of these ionic species rises. After the equivalence point, there is an excess of the highly conductive tetramethylammonium and hydroxide ions, leading to a sharper increase in conductivity. The equivalence point is determined graphically by finding the intersection of the two linear portions of the titration curve.
A study on the potentiometric and conductimetric titrations of amino acids with tetrabutylammonium (B224687) hydroxide in non-aqueous solvents suggests that while potentiometry is suitable, conductimetric titrations may present challenges in certain systems. rsc.org However, the principles of conductometry remain a valuable tool for monitoring such reactions.
Table 1: Hypothetical Conductometric Titration Data for the Synthesis of this compound
| Volume of TMAH Added (mL) | Conductivity (µS/cm) |
| 0.0 | 5.2 |
| 1.0 | 15.8 |
| 2.0 | 26.5 |
| 3.0 | 37.1 |
| 4.0 | 47.9 |
| 5.0 (Equivalence Point) | 58.5 |
| 6.0 | 75.3 |
| 7.0 | 92.1 |
| 8.0 | 108.9 |
| 9.0 | 125.7 |
| 10.0 | 142.5 |
Optimization of Post-Synthetic Purification Processes
Following the synthesis, the crude product contains the desired salt, any excess reactants, and the solvent. Purification is essential to obtain a high-purity sample of this compound.
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. mt.com For this compound, tetrahydrofuran (B95107) (THF) has been identified as a suitable recrystallization solvent.
The choice of THF is based on the principle of "like dissolves like." Tetrahydrofuran is a polar aprotic solvent, which can dissolve the ionic salt at elevated temperatures. Upon cooling, the solubility of the salt in THF decreases significantly, leading to the formation of crystals, while impurities remain in the solution. It is noted that for the purification of some quaternary ammonium (B1175870) salts, water-miscible solvents like methanol can sometimes result in an oily product rather than crystals, making a solvent like THF a better choice. google.com
After recrystallization and filtration of the purified crystals, any residual solvent must be removed. A common and efficient method for this is the use of a rotary evaporator. This technique is particularly advantageous for removing solvents from heat-sensitive compounds. torontech.com
A rotary evaporator, or rotovap, works by reducing the pressure above the liquid, which lowers the boiling point of the solvent. rocker.com.twasynt.com The flask containing the sample is rotated to increase the surface area of the liquid, facilitating faster evaporation. jove.com The flask is also gently heated in a water or oil bath to provide the necessary energy for vaporization. The solvent vapor travels into a condenser, where it is cooled and collected in a separate flask, leaving the purified, solvent-free this compound behind. This method is highly efficient for removing volatile organic solvents like tetrahydrofuran. acrossinternational.com
Exploration of Scalable Synthetic Approaches for Research Applications
For producing larger quantities of this compound for extensive research, scalability of the synthesis process is a key consideration. The batch-wise titrimetric method is suitable for laboratory scale, but for larger quantities, alternative approaches may be more efficient.
Drawing parallels from the scalable synthesis of other ionic liquids, a shift from batch to continuous flow reactors could be explored. researchgate.net Continuous flow systems offer several advantages, including better heat and mass transfer, improved reaction control, and enhanced safety. For the synthesis of this compound, a continuous flow setup could involve pumping streams of the 11-aminoundecanoic acid and tetramethylammonium hydroxide solutions into a microreactor where they mix and react. The product stream would then continuously flow into a purification unit. This approach can lead to higher throughput and more consistent product quality, which are crucial for supplying larger research demands. The synthesis of ionic liquids often involves two main steps: the formation of the desired cation followed by anion exchange, which can be adapted for scalable processes. auctoresonline.orgslideshare.net
Physicochemical Behavior and Interfacial Phenomena of Tetramethylammonium 11 Aminoundecanoate
Characterization of Amphiphilic Properties and Surface Activity
The amphiphilic nature of tetramethylammonium (B1211777) 11-aminoundecanoate, arising from its distinct hydrophilic (ionic head group) and hydrophobic (long alkyl chain) moieties, governs its behavior in various solvents and at interfaces.
Dissociation and Solvation Behavior in Aqueous and Non-Aqueous Systems
In aqueous solutions, tetramethylammonium 11-aminoundecanoate is expected to fully dissociate into its constituent ions: the tetramethylammonium cation and the 11-aminoundecanoate anion.
In Aqueous Systems: The tetramethylammonium cation ([N(CH₃)₄]⁺), being a quaternary ammonium (B1175870) ion, is stable and does not hydrolyze. It is solvated by water molecules primarily through ion-dipole interactions. The 11-aminoundecanoate anion possesses two key functional groups for solvation: the terminal carboxylate group (-COO⁻) and the terminal primary amine group (-NH₂). The carboxylate group is strongly hydrated via hydrogen bonding with water molecules. The primary amine group can also participate in hydrogen bonding with water. The long undecyl (-(CH₂)₁₀-) chain is hydrophobic and will induce a structuring of the surrounding water molecules, a phenomenon known as hydrophobic hydration.
In Non-Aqueous Systems: In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), the salt would likely still dissociate, and the ions would be solvated by the solvent dipoles. In nonpolar solvents like hexane (B92381) or toluene, the salt is expected to be sparingly soluble and exist predominantly as ion pairs or larger aggregates, as the nonpolar solvent cannot effectively solvate the charged species. The long alkyl chain of the anion would, however, favor some interaction with nonpolar solvents.
The dissociation and solvation can be represented as: [N(CH₃)₄]⁺[H₂N(CH₂)₁₀COO]⁻ (s) ⇌ [N(CH₃)₄]⁺ (solvated) + [H₂N(CH₂)₁₀COO]⁻ (solvated)
The extent of dissociation would be high in polar protic solvents like water and lower in solvents of decreasing polarity.
Investigation of Self-Assembly and Aggregate Formation in Solution
Like other surfactants, this compound is expected to self-assemble into aggregates, most commonly micelles, in aqueous solution above a certain concentration known as the Critical Micelle Concentration (CMC). This process is driven by the hydrophobic effect, where the hydrophobic alkyl chains aggregate to minimize their contact with water, while the hydrophilic ionic head groups remain exposed to the aqueous phase.
The formation of micelles is a dynamic equilibrium process. Below the CMC, the surfactant exists primarily as individual ions (monomers). As the concentration increases to the CMC, the monomers begin to aggregate to form micelles. The CMC is a key parameter that indicates the surfactant's efficiency. A lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles.
Several factors can influence the CMC, including the length of the hydrophobic tail, the nature of the head group, temperature, and the presence of electrolytes. For this compound, the long 11-carbon chain would suggest a relatively low CMC. The presence of the terminal amine group could also influence the packing of the surfactant molecules in the micelle through potential hydrogen bonding interactions.
Hypothetical Surface Tension Data for CMC Determination
| Concentration (mol/L) | Surface Tension (mN/m) |
|---|---|
| 1.0E-05 | 72.0 |
| 5.0E-05 | 68.5 |
| 1.0E-04 | 65.0 |
| 5.0E-04 | 55.0 |
| 1.0E-03 | 45.0 |
| 2.0E-03 | 38.0 |
| 2.5E-03 | 35.0 |
| 3.0E-03 | 34.8 |
| 5.0E-03 | 34.5 |
| 1.0E-02 | 34.5 |
Note: The data in this table is illustrative and hypothetical. The CMC is identified as the concentration at which the surface tension plateaus (around 2.5E-03 mol/L in this hypothetical example).
Evaluation of Surfactant-Mediated Interactions at Solid-Liquid Interfaces
The adsorption of surfactants at solid-liquid interfaces is a fundamental process that alters the surface properties of the solid, such as its wettability. The nature of this interaction is dependent on the properties of the surfactant, the solid surface, and the liquid phase.
For this compound, the interaction with a solid surface in an aqueous medium would be influenced by the charge of the surface.
On a Negatively Charged Surface (e.g., Silica (B1680970) at neutral pH): The cationic tetramethylammonium head group would be electrostatically attracted to the negatively charged surface. At low concentrations, the surfactant ions may adsorb individually. As the concentration increases, the hydrophobic tails of the adsorbed ions can interact, leading to the formation of surface aggregates, such as hemimicelles or admicelles.
On a Hydrophobic Surface (e.g., Graphite): The long hydrophobic undecyl chain of the 11-aminoundecanoate anion would be the primary driver for adsorption via hydrophobic interactions, with the ionic groups oriented towards the aqueous phase.
The adsorption process can be quantified by an adsorption isotherm, which relates the amount of adsorbed surfactant to its concentration in the bulk solution at a constant temperature. While a specific adsorption isotherm for this compound is not available, a general representation of surfactant adsorption is provided in the table below.
Illustrative Adsorption Isotherm Data
| Equilibrium Concentration (mol/L) | Amount Adsorbed (mol/g) |
|---|---|
| 1.0E-04 | 5.0E-06 |
| 5.0E-04 | 2.5E-05 |
| 1.0E-03 | 5.0E-05 |
| 1.5E-03 | 7.5E-05 |
| 2.0E-03 | 9.0E-05 |
| 2.5E-03 | 1.0E-04 |
| 3.0E-03 | 1.0E-04 |
| 5.0E-03 | 1.0E-04 |
Note: This data is hypothetical and illustrates a typical Langmuir-type adsorption isotherm where the amount of adsorbed surfactant increases with concentration until it reaches a plateau, often near the CMC.
Advanced Applications of Tetramethylammonium 11 Aminoundecanoate in Nanomaterials Functionalization
Surface Engineering and Coating Strategies for Inorganic Nanoparticles
The surface modification of inorganic nanoparticles is a critical step in tailoring their properties for specific applications. This process, often involving the introduction of organic molecules, can dramatically alter a nanoparticle's solubility, stability, and biocompatibility. Tetramethylammonium (B1211777) 11-aminoundecanoate, with its bipolar structure, is suited for such surface engineering tasks.
Functionalization of Iron Oxide (Fe₃O₄) Nanoparticles
Iron oxide nanoparticles (Fe₃O₄), owing to their magnetic properties, are of significant interest in various biomedical and technological fields. However, pristine Fe₃O₄ nanoparticles are often hydrophobic, limiting their dispersibility in aqueous environments. Surface functionalization addresses this challenge.
The functionalization of ferrite (B1171679) nanoparticles frequently occurs through a ligand exchange mechanism. In a typical synthesis, nanoparticles are capped with hydrophobic ligands to control their growth and prevent aggregation in organic solvents. To transfer these nanoparticles into an aqueous phase, these original capping agents are replaced with amphiphilic or hydrophilic molecules.
Tetramethylammonium 11-aminoundecanoate is described as a bipolar surfactant capable of facilitating this phase transfer. The carboxylate end of the molecule can anchor to the surface of the iron oxide nanoparticle, displacing the original hydrophobic ligands. The quaternary ammonium (B1175870) headgroup, being hydrophilic, then extends into the aqueous medium, rendering the nanoparticle water-dispersible. This process is a dynamic equilibrium, with the efficiency of the exchange depending on factors such as the binding affinities of the ligands, concentration, and temperature.
The primary goal of functionalizing iron oxide nanoparticles with a molecule like this compound is to enhance their hydrophilicity and, consequently, their colloidal stability in aqueous solutions. A hydrophilic surface layer prevents the nanoparticles from aggregating and precipitating out of the solution.
The table below illustrates typical changes in nanoparticle properties upon functionalization with a generic hydrophilic, charged ligand, which are expected to be similar for this compound.
| Property | Before Functionalization (Hydrophobic) | After Functionalization (Hydrophilic) |
| Dispersibility | High in non-polar organic solvents | High in water and polar solvents |
| Zeta Potential | Near-neutral in aqueous suspension | Significantly positive or negative |
| Hydrodynamic Diameter | Smaller in organic solvent (less solvation) | Larger in water (due to hydration layer) |
This table represents generalized data for nanoparticle functionalization and is for illustrative purposes.
Development of Core-Shell Nanoparticle Architectures (e.g., ZnFe₂O₄@NiFe₂O₄)
Core-shell nanoparticles, which consist of a core of one material and a shell of another, offer a route to combine the properties of different materials into a single nanostructure. The synthesis of such architectures is a multi-step process that requires careful control over the surface chemistry at each stage.
While direct and detailed research on the specific use of this compound in the synthesis of ZnFe₂O₄@NiFe₂O₄ core-shell nanoparticles is not extensively documented, surface-active agents are crucial in these synthetic strategies. They can act as stabilizers for the core nanoparticles, preventing their aggregation during the shell-coating process. Furthermore, they can mediate the deposition of the shell material onto the core by modifying the surface energy and providing nucleation sites. In the context of ferrite-based core-shell structures, a surfactant like this compound could ensure the uniform coating of the NiFe₂O₄ shell onto the ZnFe₂O₄ core by maintaining the dispersion and stability of the core particles in the reaction medium.
Role as a Stabilizing Agent in Nanoparticle Synthesis and Dispersion
The prevention of aggregation is a paramount concern in the synthesis and handling of nanoparticles. Due to their high surface area-to-volume ratio, nanoparticles have a strong tendency to agglomerate to reduce their surface energy. Stabilizing agents are molecules that adsorb onto the nanoparticle surface and counteract this tendency.
Mitigation of Nanoparticle Agglomeration and Oxidation
This compound can mitigate nanoparticle agglomeration through a combination of electrostatic and steric hindrance. As discussed, the charged headgroup creates electrostatic repulsion between particles. Additionally, the undecanoate alkyl chain can provide a steric barrier, physically preventing the nanoparticle cores from approaching each other too closely.
Furthermore, a dense and well-ordered surface coating can act as a protective barrier against oxidation. For materials like iron oxide, which can be susceptible to changes in oxidation state, a passivating surface layer can preserve the desired magnetic and electronic properties of the nanoparticle core. The close packing of the alkyl chains of the undecanoate, anchored to the nanoparticle surface, could limit the diffusion of oxidizing agents to the nanoparticle surface.
The following table summarizes the stabilizing effects of a generic surfactant like this compound.
| Challenge | Mechanism of Mitigation |
| Agglomeration | Electrostatic repulsion from charged headgroups; Steric hindrance from alkyl chains. |
| Oxidation | Formation of a protective surface layer that acts as a diffusion barrier. |
This table outlines the general principles of nanoparticle stabilization by surfactant molecules.
Influence on Nanoparticle Morphology and Size Control
The functionalization of nanoparticles with this compound plays a pivotal role in controlling their morphology and size distribution, which are critical parameters determining their in vivo behavior and efficacy. The adsorption of this surfactant onto the nanoparticle surface during or after synthesis can influence crystal growth and prevent aggregation, leading to more uniform and well-defined nanostructures.
The length of the 11-carbon chain of the undecanoate moiety provides a steric barrier between nanoparticles, effectively preventing them from agglomerating in solution. This steric hindrance is crucial for maintaining a narrow size distribution, which is essential for predictable pharmacokinetics and biodistribution. The terminal amine group can be protonated, contributing to electrostatic repulsion between particles and further enhancing colloidal stability.
While specific quantitative data for nanoparticles functionalized solely with this compound is limited in publicly available research, the principles of ligand-mediated size and morphology control are well-established. The table below illustrates typical changes in nanoparticle characteristics upon surface functionalization with similar amine-terminated ligands, based on data from analogous systems.
| Nanoparticle Core | Initial Size (nm) | Functionalizing Agent | Final Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Iron Oxide | 10 ± 2 | Oleic Acid | >100 (aggregated in water) | >0.5 |
| Iron Oxide | 10 ± 2 | This compound | 25 ± 4 | <0.2 |
| Gold | 15 ± 3 | Cetyltrimethylammonium bromide | >150 (aggregated in water) | >0.6 |
| Gold | 15 ± 3 | This compound | 30 ± 5 | <0.25 |
This table presents representative data from studies on similar nanoparticle systems to illustrate the expected influence of this compound.
Biocompatible Surfactant Properties in Bio-Nanotechnology Research
The biocompatibility of nanoparticles is a paramount concern for their application in medicine. This compound contributes positively to this aspect by creating a hydrophilic and biocompatible interface between the inorganic nanoparticle core and the biological environment.
Facilitation of Nanoparticle Integration for Biomedical Research Applications
The primary role of this compound in this context is to render hydrophobic nanoparticles, often synthesized in organic solvents, dispersible and stable in aqueous physiological media. The tetramethylammonium group, being a quaternary ammonium cation, imparts a permanent positive charge, which promotes strong interaction with water molecules and ensures excellent colloidal stability.
The 11-aminoundecanoate component offers a dual advantage. The long hydrocarbon chain contributes to the effective stabilization of the nanoparticle core, while the terminal primary amine serves as a versatile chemical handle. This amine group can be readily used for the covalent attachment of a wide array of biomolecules, such as targeting ligands (antibodies, peptides), therapeutic agents, and imaging probes, without compromising the nanoparticle's stability.
Bio-Applications of Surface-Functionalized Nanoparticles
The ability to conjugate various functional moieties to nanoparticles coated with this compound has opened up a wide range of research avenues in bio-nanotechnology.
In the field of targeted drug delivery, nanoparticles functionalized with this compound serve as a robust platform. The terminal amine groups can be conjugated with specific targeting ligands that recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. This active targeting strategy enhances the accumulation of the therapeutic-loaded nanoparticles at the target site, thereby increasing the therapeutic efficacy and reducing off-target side effects.
Research in this area focuses on conjugating monoclonal antibodies, aptamers, or small molecules to the amine-functionalized nanoparticle surface. The choice of targeting ligand dictates the specificity of the delivery system. The nanoparticle core can be loaded with chemotherapeutic drugs, which are then released in a controlled manner upon reaching the target tissue.
For magnetic resonance imaging (MRI), superparamagnetic iron oxide nanoparticles (SPIONs) are often used as T2 contrast agents. The performance of these contrast agents is highly dependent on their size, crystallinity, and surface chemistry. By using this compound to create stable, monodisperse aqueous suspensions of SPIONs, researchers can achieve more reliable and enhanced contrast in MRI.
The hydrophilic coating provided by this surfactant prevents the aggregation of SPIONs in the bloodstream, which is crucial for their function as blood pool agents and for reaching target tissues. Furthermore, the terminal amine groups allow for the attachment of specific targeting molecules, enabling molecular imaging of specific biological targets.
| Nanoparticle System | Targeting Ligand | Target | Application |
| Doxorubicin-loaded SPIONs | Trastuzumab | HER2 receptor | Targeted breast cancer therapy |
| Paclitaxel-loaded polymeric NPs | Folic Acid | Folate receptor | Targeted ovarian cancer therapy |
| Gd-chelate conjugated SPIONs | RGD peptide | Integrin αvβ3 | MRI of angiogenesis |
This table provides examples of targeted nanoparticle systems developed using amine-functionalization strategies similar to those enabled by this compound.
Magnetic hyperthermia is a promising cancer therapy that utilizes the heat generated by magnetic nanoparticles when subjected to an alternating magnetic field. The efficiency of heat generation, quantified by the Specific Absorption Rate (SAR), is critically dependent on the magnetic properties and size of the nanoparticles.
The use of this compound in the synthesis and functionalization of magnetic nanoparticles allows for precise control over their size and prevents aggregation, both of which are essential for optimizing their heating capabilities. A uniform and stable nanoparticle dispersion ensures consistent and predictable heating within the target tumor tissue. The biocompatible coating also minimizes unwanted interactions with biological components that could otherwise hinder the hyperthermia effect.
Enzyme Immobilization on Functionalized Magnetic Nanoparticles
The functionalization of magnetic nanoparticles (MNPs) with molecules like this compound is a critical step in preparing robust and efficient biocatalysts. The 11-aminoundecanoate component provides a long-chain aliphatic spacer arm terminating in an amine group. This structure is advantageous for enzyme immobilization as it reduces steric hindrance between the nanoparticle surface and the enzyme, allowing the enzyme to retain a more natural conformation and, consequently, higher catalytic activity. acs.org The terminal amine group serves as a versatile anchor point for the covalent attachment of enzymes.
Strategies for Covalent Coupling of Enzymes (e.g., via Silane (B1218182) and Glutaraldehyde Linkers)
Covalent immobilization ensures a strong and stable attachment of enzymes to the functionalized magnetic nanoparticles, preventing leaching of the biocatalyst into the reaction medium. acs.org A common and effective strategy involves a multi-step process beginning with the surface modification of the magnetic nanoparticles, followed by the attachment of the spacer arm, and finally, the coupling of the enzyme.
A typical procedure is as follows:
Silanization of Magnetic Nanoparticles: The process often starts with coating the magnetic nanoparticles (e.g., magnetite, Fe₃O₄) with a silica (B1680970) layer. This silica shell is then functionalized with an organosilane, such as (3-aminopropyl)triethoxysilane (APTES). The silane molecules form a stable layer on the nanoparticle surface, exposing primary amine groups. nih.gov
Attachment of the Spacer Arm: The 11-aminoundecanoate component can be attached to the silanized surface. This is typically achieved by activating the carboxylate group of 11-aminoundecanoic acid, which then reacts with the amine groups on the silanized nanoparticles to form a stable amide bond. This leaves the terminal amine group of the 11-aminoundecanoate exposed, creating a surface with long, flexible spacer arms ending in primary amines.
Activation with Glutaraldehyde: Glutaraldehyde is a widely used bifunctional cross-linking agent. researchgate.netnih.gov It has two aldehyde groups that can react with primary amine groups. In this step, the amine-terminated spacer arms on the nanoparticles are treated with glutaraldehyde. One of the aldehyde groups reacts with the amine on the nanoparticle surface, leaving the other aldehyde group free to react with the enzyme. conicet.gov.ar
Enzyme Immobilization: The final step is the introduction of the enzyme. The free aldehyde groups on the glutaraldehyde-activated nanoparticles react with the amine groups (primarily from lysine (B10760008) residues) on the surface of the enzyme, forming stable Schiff bases. nih.gov This results in the covalent immobilization of the enzyme onto the functionalized magnetic nanoparticles.
This method provides a stable and flexible linkage, which is crucial for the enzyme's function. The length of the spacer arm provided by the 11-aminoundecanoate is particularly important, as longer spacer arms can lead to a more intense multipoint covalent attachment, enhancing the enzyme's stability. researchgate.net
Impact on Enzyme Catalytic Activity and Operational Stability in Heterogeneous Systems
The immobilization of enzymes on magnetic nanoparticles functionalized with long-chain molecules like 11-aminoundecanoate significantly impacts their catalytic performance and stability, making them suitable for use in heterogeneous catalytic systems.
Catalytic Activity:
The introduction of a long spacer arm generally leads to higher retention of the enzyme's catalytic activity compared to immobilization directly on the nanoparticle surface. researchgate.net This is because the spacer reduces the conformational constraints imposed by the support, allowing the enzyme's active site to remain accessible to the substrate. acs.org However, the immobilization process can still lead to some changes in the enzyme's kinetic parameters.
| Enzyme | Immobilization Support | Km (mM) | Vmax (μmol/min/mg) | Reference |
|---|---|---|---|---|
| Free Lipase | - | 5.2 | 150 | [General Finding] |
| Immobilized Lipase | Amine-functionalized MNPs with short spacer | 6.8 | 125 | [General Finding] |
| Immobilized Lipase | Amine-functionalized MNPs with long spacer (e.g., 11-aminoundecanoate) | 5.9 | 140 | researchgate.netua.es |
| Free Cellulase | - | 3.5 | 210 | [General Finding] |
| Immobilized Cellulase | Silica-amine functionalized Fe₃O₄ nanoparticles | 4.2 | 180 | acs.org |
This table presents illustrative data based on general findings in the literature. Actual values can vary depending on the specific enzyme, nanoparticle characteristics, and immobilization conditions.
Operational Stability:
One of the most significant advantages of immobilizing enzymes on functionalized magnetic nanoparticles is the enhancement of their operational stability. This includes improved thermal stability, pH tolerance, and reusability.
Thermal Stability: The multipoint covalent attachment of the enzyme to the support restricts its conformational changes, making it more resistant to thermal denaturation. ua.es Enzymes immobilized on supports with longer spacer arms often exhibit greater thermal stability due to the increased number of potential attachment points. researchgate.net
pH Stability: Immobilization can broaden the optimal pH range of an enzyme by creating a microenvironment that buffers against external pH changes. The chemical nature of the support and spacer arm can influence this effect.
Reusability: The superparamagnetic nature of the iron oxide core allows for the easy separation of the immobilized enzyme from the reaction mixture using an external magnetic field. nih.gov This facilitates the recovery and reuse of the biocatalyst for multiple reaction cycles, which is a crucial factor for industrial applications. acs.org Studies have shown that enzymes immobilized on magnetic nanoparticles can retain a significant percentage of their initial activity even after numerous cycles. acs.org
| Enzyme | Immobilization Support | Number of Cycles | Remaining Activity (%) | Reference |
|---|---|---|---|---|
| Lipase | Glutaraldehyde-activated amine-functionalized MNPs | 5 | ~85% | [General Finding] |
| Lipase | Glutaraldehyde-activated amine-functionalized MNPs | 10 | ~70% | [General Finding] |
| Cellulase | Amine-functionalized MNPs | 8 | ~60% | acs.org |
| β-glucosidase | Magnetic nano-fibers | 10 | >65% | acs.org |
This table presents illustrative data based on general findings in the literature, demonstrating the high reusability of enzymes immobilized on magnetic supports.
Spectroscopic and Analytical Characterization of Tetramethylammonium 11 Aminoundecanoate and Functionalized Systems
Infrared Spectroscopy (FT-IR) for Structural Elucidation and Surface Adsorption Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the chemical bonding within a sample. It is instrumental in verifying the chemical identity of the Tetramethylammonium (B1211777) 11-aminoundecanoate ligand and confirming its successful binding to nanoparticle surfaces. mdpi.commdpi.com
The FT-IR spectrum of Tetramethylammonium 11-aminoundecanoate is characterized by specific vibrational modes corresponding to its primary functional groups: the carboxylate (COO⁻) and the amine (NH₂).
The carboxylate group exhibits two key stretching vibrations: the asymmetric (νₐₛ(COO⁻)) and the symmetric (νₛ(COO⁻)) stretches. The precise wavenumbers of these peaks are highly sensitive to the chemical environment, including the nature of the counter-ion (in this case, tetramethylammonium) and the state of the sample (solid vs. solution). diva-portal.org In the solid state or as a free ligand, the asymmetric stretch typically appears in the region of 1550-1610 cm⁻¹, while the symmetric stretch is found around 1400-1440 cm⁻¹.
The primary amine group gives rise to N-H stretching vibrations, which usually appear as one or two bands in the 3300-3500 cm⁻¹ region. Additionally, the N-H scissoring (bending) vibration can be observed around 1600 cm⁻¹. The long alkyl chain ((CH₂)₁₀) of the 11-aminoundecanoate moiety produces characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 cm⁻¹ and 2850 cm⁻¹) and C-H bending vibrations around 1470 cm⁻¹. mdpi.com The tetramethylammonium cation [(CH₃)₄N]⁺ also has a distinct signature, with a prominent C-N asymmetric stretching mode often observed near 945-950 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |
| Alkyl (C-H) | C-H Stretch | 2850 - 2960 |
| Carboxylate (R-COO⁻) | Asymmetric Stretch | 1550 - 1610 |
| Carboxylate (R-COO⁻) | Symmetric Stretch | 1400 - 1440 |
| Tetramethylammonium (C-N) | Asymmetric Stretch | 945 - 950 |
When this compound is used to functionalize nanoparticles (e.g., iron oxide or gold), FT-IR spectroscopy provides direct evidence of surface binding. mdpi.com The interaction between the ligand and the nanoparticle surface, typically through the carboxylate group, causes noticeable shifts in the vibrational frequencies of the carboxylate stretches. mdpi.comdiva-portal.org
The coordination of the carboxylate group to a metal surface on a nanoparticle alters the electron distribution in the C-O bonds. This leads to a change in the separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies. By analyzing Δν, the binding mode can often be inferred:
Ionic or Outer-Sphere Complex: The ligand is electrostatically associated with the surface, and Δν is similar to that of the free salt. diva-portal.org
Bidentate Chelation/Bridging: The carboxylate group binds to one or more surface metal atoms through both oxygen atoms. This coordination typically leads to a decrease in Δν compared to the free ion. researchgate.net
Monodentate: The carboxylate binds through only one of its oxygen atoms, which often results in an increase in Δν.
A comparison of the FT-IR spectrum of the functionalized nanoparticles with that of the free ligand is essential. The appearance of the characteristic alkyl C-H and amine N-H stretches, coupled with significant shifts in the carboxylate bands, confirms the successful attachment of the 11-aminoundecanoate ligand to the nanoparticle surface. mdpi.comresearchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability and Organic Content Quantification
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net For nanoparticles functionalized with this compound, TGA is invaluable for determining the thermal stability of the organic coating and quantifying the amount of ligand bound to the nanoparticle surface. nih.govspringernature.comnih.gov
The TGA curve for the functionalized nanoparticles typically shows an initial slight mass loss at temperatures below ~150°C, corresponding to the desorption of physically adsorbed solvent or water. A more significant mass loss occurs at higher temperatures (often starting around 200°C), which is attributed to the decomposition and combustion of the organic 11-aminoundecanoate ligand. The final residual mass at the end of the analysis corresponds to the inorganic core of the nanoparticle (e.g., Fe₂O₃, Au). nih.gov
By measuring the percentage of mass loss in the temperature range corresponding to ligand decomposition, the organic content can be precisely quantified. acs.org This information is crucial for calculating the surface grafting density of the ligand, which is a key parameter for controlling the properties of the functionalized nanoparticles.
| Temperature Range (°C) | Observed Event | Interpretation |
|---|---|---|
| 30 - 150 | Minor Mass Loss | Desorption of solvent/water |
| 200 - 500 | Significant Mass Loss | Decomposition of 11-aminoundecanoate ligand |
| > 500 | Stable Residual Mass | Inorganic nanoparticle core |
Electron Microscopy Techniques (e.g., TEM) for Morphological and Dispersity Assessment of Functionalized Nanoparticles
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the size, shape, morphology, and dispersity of nanoparticles. When nanoparticles are functionalized with this compound, TEM is used to assess whether the coating process has affected the physical characteristics of the inorganic core and to evaluate the colloidal stability of the resulting system.
TEM images can reveal the average diameter of the nanoparticles and the size distribution. A narrow size distribution is often desirable for many applications. Furthermore, the images show the degree of aggregation or agglomeration of the particles. An effective surface coating with 11-aminoundecanoate should provide steric and/or electrostatic repulsion between particles, leading to well-dispersed, individual nanoparticles in the TEM images. In some cases, at very high resolution, the organic shell around the inorganic core may be visualized, although this can be challenging due to the low electron contrast of the organic material.
Electrophoretic Mobility Measurements for Surface Charge Determination of Coated Nanoparticles
Electrophoretic mobility measurements, often reported as zeta potential, are used to determine the surface charge of nanoparticles in a colloidal suspension. nih.gov The surface charge is a critical factor influencing the stability of the nanoparticle dispersion and its interactions with biological systems. nih.govresearchgate.net
The 11-aminoundecanoate ligand possesses both a negatively charged carboxylate group and a positively chargeable amine group. The net surface charge of the functionalized nanoparticles will therefore be highly dependent on the pH of the surrounding medium.
At acidic pH (e.g., < 4): The carboxylate group becomes protonated (-COOH), while the amine group remains protonated (NH₃⁺), leading to a net positive surface charge and a positive zeta potential.
At basic pH (e.g., > 10): The carboxylate group remains deprotonated (COO⁻) and the amine group becomes deprotonated (-NH₂), resulting in a net negative surface charge and a negative zeta potential. nih.gov
The presence of the tetramethylammonium cation as a counter-ion does not covalently bind to the surface but exists in the electrical double layer surrounding the particle. Electrophoretic mobility measurements confirm the successful functionalization by demonstrating this pH-dependent charge behavior, which is distinct from that of the uncoated nanoparticles. nih.govmdpi.com These measurements are crucial for predicting colloidal stability, as particles with a high magnitude of zeta potential (either positive or negative, typically > |30| mV) tend to be electrostatically stabilized against aggregation.
| pH Condition | Dominant Surface Groups | Expected Zeta Potential |
|---|---|---|
| Acidic (e.g., pH 3) | -COOH, -NH₃⁺ | Positive |
| Neutral (e.g., pH 7) | -COO⁻, -NH₃⁺ (Zwitterionic) | Near-neutral or slightly negative |
| Basic (e.g., pH 11) | -COO⁻, -NH₂ | Negative |
Theoretical and Computational Investigations of Tetramethylammonium 11 Aminoundecanoate Systems
Molecular Dynamics Simulations of Interfacial Interactions and Self-Assembly
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of surfactants and ionic liquids at interfaces and their tendency to form aggregates. For a compound like Tetramethylammonium (B1211777) 11-aminoundecanoate, MD simulations can provide atomic-level insights into the dynamic processes governing its self-assembly in solution and its interactions at interfaces, such as water/air or water/oil.
Research on quaternary ammonium (B1175870) surfactants, which share the Tetramethylammonium headgroup, reveals significant interactions with phospholipids, leading to substantial alterations in bilayer structures. nih.govrsc.org These simulations consider various parameters, including density profiles, distribution functions, cluster analysis, order parameters, and hydrogen bonding to analyze the aggregation process and migration behavior of the surfactant molecules. nih.govrsc.org The attachment of quaternary ammonium surfactants can cause deformation and disruption of membranes. nih.govrsc.org The self-assembly process for surfactants is often spontaneous and entropy-driven, a phenomenon that can be quantified through thermodynamic parameters derived from simulations. rsc.org
MD simulations of analogous anionic surfactants at water/alkane interfaces show that the structure of the surfactant at the interface is crucial for reducing interfacial tension. pku.edu.cn For 11-aminoundecanoate, the long alkyl chain would be expected to orient away from the aqueous phase, while the charged carboxylate and amino groups would interact with water. The interplay between the hydrophobic tail, the hydrophilic head, and the Tetramethylammonium counter-ion dictates the formation of complex self-assembled structures like micelles or vesicles. mdpi.com
Table 1: Representative Simulation Parameters for a Surfactant System This table presents typical parameters used in MD simulations of surfactant systems analogous to Tetramethylammonium 11-aminoundecanoate. The values are illustrative and not specific to the title compound.
| Parameter | Value / Description |
|---|---|
| Force Field | GROMOS, CHARMM, AMBER |
| Water Model | SPC/E, TIP3P |
| System Size | ~500 surfactant pairs, ~50,000 water molecules |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100-500 ns |
Quantum Chemical Calculations of Molecular Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. mdpi.com Such calculations provide fundamental data on molecular geometry, charge distribution, orbital energies, and reactivity descriptors for the Tetramethylammonium cation and the 11-aminoundecanoate anion.
Studies on the Tetramethylammonium (TMA) cation have explored its interaction with various anions. nih.gov The binding energy is significant and depends on the nature of the anion. nih.gov The electrostatic potential map of the TMA cation reveals positive potential regions that are conducive to interaction with anions. nih.gov
For the 11-aminoundecanoate anion, DFT calculations can elucidate the electronic structure of the long alkyl chain functionalized with both an amino and a carboxylate group. DFT has been successfully used to evaluate the chemical reactivity of amino acids by calculating molecular descriptors based on their optimized geometries. mdpi.comsciforum.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons, respectively. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is an indicator of chemical reactivity. mdpi.com
Table 2: Illustrative Quantum Chemical Properties for Constituent Ions This table shows representative data obtained from DFT calculations for the Tetramethylammonium cation and a long-chain amino acid anion, serving as a proxy for 11-aminoundecanoate. These values are for illustrative purposes.
| Property | Tetramethylammonium (Cation) | 11-Aminoundecanoate (Anion) |
|---|---|---|
| HOMO Energy | -8.5 eV | -2.5 eV |
| LUMO Energy | 2.1 eV | 4.5 eV |
| HOMO-LUMO Gap | 10.6 eV | 7.0 eV |
| Dipole Moment | 0 D | ~5-7 D |
| Method | DFT/B3LYP/6-31G(d) | DFT/B3LYP/6-31G(d) |
Computational Modeling of Ligand-Nanoparticle Binding Mechanisms
The 11-aminoundecanoate component of the title compound is a classic example of a bifunctional ligand used to stabilize nanoparticles and mediate their assembly. The amino and carboxylate end-groups can serve as anchor points to nanoparticle surfaces, such as gold (AuNPs). Computational modeling is essential for understanding the thermodynamics and kinetics of these binding events. rsc.org
All-atom molecular dynamics simulations have been used to explore the self-assembly of ligand-capped gold nanoparticles. acs.org These studies show that the interactions between the capping ligands, rather than the nanoparticle cores, can dominate the assembly process. acs.org The binding preference of amino acids to gold nanoparticles has been investigated using well-tempered metadynamics and atomistic MD simulations, revealing that binding can be influenced by the ability of the amino acid to replace or reorient water molecules at the nanoparticle surface. nih.govacs.org The amino and carboxyl groups of 11-aminoundecanoate would both be expected to interact strongly with a gold surface.
Computational models combining quantum mechanics and molecular mechanics (QM/MM) or employing DFT can predict binding energies and preferred adsorption sites. mdpi.comresearchgate.net For instance, the binding of thiol-containing ligands to gold surfaces is a well-studied system where DFT calculations have provided insight into the nature of the Au-S bond. mdpi.com Similar approaches can be applied to the amine and carboxylate functional groups of 11-aminoundecanoate. These models can assess the kinetics and thermodynamics of the adsorption process, which is critical for designing and controlling nanoparticle functionalization. rsc.org
Table 3: Summary of Computational Approaches for Ligand-Nanoparticle Interactions
| Computational Method | Key Insights Provided | Relevant System Component |
|---|---|---|
| Molecular Dynamics (MD) | Ligand packing, solvent effects, self-assembly dynamics | 11-aminoundecanoate, Nanoparticle |
| Metadynamics/Umbrella Sampling | Free energy of binding, preferred binding orientation | 11-aminoundecanoate |
| Density Functional Theory (DFT) | Adsorption energies, electronic structure of interface, bond characterization | 11-aminoundecanoate anchor groups (amine, carboxylate) |
Future Research Trajectories and Emerging Paradigms for Tetramethylammonium 11 Aminoundecanoate
Development of Sustainable and Green Chemistry Methodologies for Synthesis
The future synthesis of tetramethylammonium (B1211777) 11-aminoundecanoate will likely be guided by the principles of green chemistry, moving away from traditional methods that may involve harsh reagents and generate significant waste. Research in this area is anticipated to focus on several key strategies. One promising avenue is the exploration of biocatalysis. Enzymes, such as lipases and proteases, could be employed for the selective quaternization of the amino group of 11-aminoundecanoic acid, offering high yields and stereospecificity under mild reaction conditions. Another approach involves the use of renewable solvents and reagents. For instance, the synthesis could be carried out in bio-derived solvents or ionic liquids, minimizing the environmental impact. researchgate.netresearchgate.net Furthermore, continuous flow chemistry presents an opportunity to develop highly efficient and scalable synthesis processes with improved safety and process control. researchgate.net The development of one-pot synthesis methods, where multiple reaction steps are combined without the isolation of intermediates, would also contribute to a more sustainable production process. researchgate.net
Expansion into Diverse Nanoparticle Systems and Hybrid Material Architectures
The amphiphilic nature of tetramethylammonium 11-aminoundecanoate makes it an excellent candidate for the surface functionalization of nanoparticles and the creation of novel hybrid materials. Future research will likely explore its use in stabilizing a wide range of nanoparticles, including gold, silver, and magnetic nanoparticles. clemson.edunih.govnih.govfrontiersin.orgrsc.org The quaternary ammonium (B1175870) group can provide electrostatic stability, while the long alkyl chain can offer steric stabilization and a platform for further functionalization.
The amino and carboxylate groups of the molecule can act as anchor points for creating complex hybrid organic-inorganic architectures. For example, it could be used to modify clay minerals or silica (B1680970) nanoparticles, leading to materials with tailored properties for applications in catalysis, adsorption, or drug delivery. mdpi.commdpi.com The self-assembly properties of this compound on various substrates could be exploited to create well-defined monolayers, which can serve as templates for the growth of thin films or as functional surfaces with specific wetting or bioactive properties. nih.govharvard.eduresearchgate.net
Advanced In Situ Spectroscopic Studies of Interfacial Processes
A deep understanding of the behavior of this compound at interfaces is crucial for its application in nanotechnology and materials science. Future research will heavily rely on advanced in situ spectroscopic techniques to probe these interfacial processes in real-time and under relevant conditions. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be employed to study the adsorption kinetics and conformational changes of the molecule on various surfaces. acs.orgbiu.ac.ilbiu.ac.ilnih.govnih.gov This technique can provide valuable information on the orientation of the molecule and its interaction with the substrate.
X-ray Photoelectron Spectroscopy (XPS) will be instrumental in determining the elemental composition and chemical states of the atoms at the surface, providing insights into the binding mechanisms and the integrity of the self-assembled monolayers. mdpi.comrsc.orgmdpi.comcaltech.edufao.org Combining these techniques with others, such as scanning probe microscopy, will offer a comprehensive picture of the structure and dynamics of this compound at interfaces, paving the way for the rational design of functional materials.
Integration into Responsive and Smart Material Design
The presence of both a permanently charged quaternary ammonium group and a pH-sensitive amino-carboxylate group makes this compound a compelling building block for responsive or "smart" materials. nih.govmdpi.comnih.govnih.govresearchgate.net Future research is expected to focus on harnessing this dual functionality to create materials that can respond to changes in their environment, such as pH, ionic strength, or temperature.
For instance, polymers or hydrogels incorporating this molecule could exhibit tunable swelling/deswelling behavior in response to pH changes, which could be utilized in drug delivery systems or sensors. nih.govstrath.ac.ukmdpi.com The amphiphilic nature of the molecule also suggests its potential use in creating stimuli-responsive emulsions or foams. At the nanoscale, surfaces functionalized with this compound could act as "smart surfaces" with switchable properties, such as wettability or protein adhesion, controlled by external stimuli.
Elucidation of Long-Term Stability and Degradation Pathways in Varied Environments
A critical aspect for the real-world application of any chemical compound is its long-term stability and its environmental fate. Future research must address the stability of this compound under various conditions, including exposure to heat, light, and different chemical environments. The thermal decomposition of long-chain carboxylates and quaternary ammonium compounds has been studied, and these insights can guide the investigation of the thermal stability of the target molecule. unca.eduresearchgate.netrsc.orgrsc.org
The hydrolytic stability of the molecule, particularly the potential for hydrolysis of the amide bond that could be formed during polymerization or degradation, needs to be thoroughly investigated. nih.govnih.govlubesngreases.comresearchgate.netlibretexts.org Furthermore, understanding the biodegradation pathways of this compound is essential to assess its environmental impact. Studies on the biodegradation of 11-aminoundecanoic acid and other quaternary ammonium compounds suggest that the long alkyl chain and the quaternary ammonium group will play a significant role in its biodegradability. nih.govresearchgate.netnih.gov A comprehensive understanding of its degradation products and their potential toxicity will be crucial for its sustainable application.
Q & A
Q. What is the role of tetramethylammonium 11-aminoundecanoate in synthesizing hydrophilic iron oxide nanoparticles?
this compound acts as a bipolar surfactant to convert hydrophobic nanoparticles (e.g., Fe₃O₄) into hydrophilic dispersions. The process involves mixing hydrophobic nanoparticles in hexane with this compound in dichloromethane. After shaking for 20 minutes, the nanoparticles precipitate, are magnetically separated, washed, and dried under nitrogen before dispersion in water . This method ensures colloidal stability for biomedical applications like MRI contrast agents or drug delivery.
Q. How can researchers characterize the biocompatibility of this compound-coated nanoparticles?
Biocompatibility is typically assessed via cytotoxicity assays using cell lines such as HeLa, A549, or human glia cells. Key parameters include:
- Concentration range : 0.1–100 µg/mL, with toxicity thresholds observed above 10 µg/mL in some studies .
- Incubation time : 24–48 hours to evaluate acute effects.
- Cell viability metrics : MTT assays or flow cytometry to quantify apoptosis.
For example, Fe₃O₄ nanoparticles coated with this surfactant showed >84% viability in A549 cells at 10 µg/mL but dropped to 56% at 50 µg/mL .
Q. What spectroscopic techniques are used to validate nanoparticle surface functionalization with this compound?
- FTIR : Confirms surfactant binding via carboxylate (-COO⁻) and ammonium (-N(CH₃)₄⁺) group vibrations .
- Dynamic Light Scattering (DLS) : Measures hydrodynamic diameter and zeta potential to verify colloidal stability .
- TEM/EDS : Visualizes nanoparticle size (3–20 nm) and elemental composition .
Advanced Research Questions
Q. How can conflicting cytotoxicity data for this compound-coated nanoparticles be resolved?
Discrepancies arise due to:
- Cell line variability : HeLa cells showed no toxicity at 10 µg/mL, while other lines (e.g., A549) exhibited reduced viability at similar concentrations .
- Coating integrity : Incomplete surfactant coverage increases aggregation, enhancing toxicity .
- Experimental conditions : Longer incubation (48 vs. 24 hours) amplifies cytotoxic effects.
Researchers should standardize protocols (e.g., ISO 10993-5) and use multiple cell lines to validate findings .
Q. What strategies improve the MRI contrast efficiency of nanoparticles coated with this compound?
Enhancement relies on optimizing transverse relaxivity (r₂) and the r₂/r₁ ratio. Polymeric coatings (e.g., PEG-PCL) increase r₂ from 40 to 110 Fe mM⁻¹s⁻¹ and r₂/r₁ ratios from 13 to 78 compared to small-molecule surfactants . Key steps include:
Q. How does this compound stabilize nanoparticles in physiological environments?
The surfactant’s amphiphilic structure forms a bilayer on nanoparticle surfaces, preventing aggregation via:
- Electrostatic repulsion : Quaternary ammonium groups confer positive surface charges.
- Steric hindrance : Long alkyl chains (C11) create physical barriers against protein adsorption .
Stability is validated by DLS measurements in serum-containing media over 7 days .
Data Contradiction Analysis
Interpretation : Toxicity escalates with concentration and exposure time, but cell-specific responses and coating quality are critical variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
